molecular formula C18H19ClN2O3 B3014745 N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide CAS No. 920175-39-9

N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide

Cat. No. B3014745
CAS RN: 920175-39-9
M. Wt: 346.81
InChI Key: BOOJKNJBPGTMGX-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide, also known as Ro 64-6198, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes. Ro 64-6198 has been studied for its potential therapeutic applications in various diseases, including pain, inflammation, and anxiety.

Scientific Research Applications

Photoassisted Fenton Reaction for Water Purification

The study by Pignatello and Sun (1995) on the complete oxidation of metolachlor and methyl parathion in water by the photoassisted Fenton reaction indicates the potential of similar chemical structures for environmental applications. This research demonstrates the effectiveness of photoassisted Fenton oxidation as a mild and effective remedy for dilute pesticide wastes, suggesting potential uses for related oxalamide compounds in water purification processes (Pignatello & Sun, 1995).

Novel Synthetic Approaches

Mamedov et al. (2016) developed a novel one-pot synthetic approach for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, indicating the versatility of oxalamide compounds in organic synthesis. This methodology opens up new avenues for the synthesis of anthranilic acid derivatives and oxalamides, showcasing the chemical's utility in creating a range of substances (Mamedov et al., 2016).

Polymer Synthesis and Characterization

Sobolčiak et al. (2013) synthesized a novel cationic polymer that could switch to a zwitterionic form upon light irradiation, demonstrating the potential for N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide and its derivatives in the development of advanced materials with unique properties. Such materials could have applications in DNA condensation and release, as well as in creating antibacterial surfaces (Sobolčiak et al., 2013).

Molecular Structure and Spectroscopic Analysis

Şahin et al. (2015) focused on the molecular characteristics and structural parameters of (2-methoxyphenyl)oxalate, a related compound, to understand its chemical behavior better. The study combines experimental observations with theoretical predictions, providing insights into the properties that govern the chemical behavior of such compounds (Şahin et al., 2015).

Drug Synthesis and Pharmacology

Research on TZT-1027, a cytotoxic dolastatin 10 derivative related to oxalamide structures, highlights the compound's potential in cancer treatment. The phase I study aimed to assess its dose-limiting toxicities, maximum tolerated dose, and pharmacokinetics, offering a glimpse into the medical applications of such chemicals (de Jonge et al., 2005).

properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[2-(3-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-12-6-7-14(11-16(12)19)21-18(23)17(22)20-9-8-13-4-3-5-15(10-13)24-2/h3-7,10-11H,8-9H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOJKNJBPGTMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC(=CC=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenethyl)oxalamide

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